N'-hydroxy-2-(trifluoromethyl)benzenecarboximidamide
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Overview
Description
N'-hydroxy-2-(trifluoromethyl)benzenecarboximidamide is a chemical compound with the molecular formula C8H7F3N2O. It is characterized by the presence of a trifluoromethyl group attached to a benzene ring, which is further connected to an amidoxime functional group.
Preparation Methods
The synthesis of N'-hydroxy-2-(trifluoromethyl)benzenecarboximidamide can be achieved through several methods. One common approach involves the reaction of 2-(trifluoromethyl)benzonitrile with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction typically proceeds under mild conditions, yielding the desired product in good yields .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high purity and yield .
Chemical Reactions Analysis
N'-hydroxy-2-(trifluoromethyl)benzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the amidoxime group to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N'-hydroxy-2-(trifluoromethyl)benzenecarboximidamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals .
Mechanism of Action
The mechanism of action of N'-hydroxy-2-(trifluoromethyl)benzenecarboximidamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and proteins, modulating their activity. The amidoxime group can form hydrogen bonds with target molecules, further influencing their function .
Comparison with Similar Compounds
N'-hydroxy-2-(trifluoromethyl)benzenecarboximidamide can be compared with other similar compounds such as 3-(Trifluoromethyl)benzamidoxime and 3,5-Bis(trifluoromethyl)benzamidoxime. These compounds share the trifluoromethyl group but differ in the position and number of these groups on the benzene ring. The unique positioning of the trifluoromethyl group in this compound imparts distinct chemical and biological properties, making it a valuable compound for specific applications .
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research
Properties
CAS No. |
40067-66-1 |
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Molecular Formula |
C8H7F3N2O |
Molecular Weight |
204.15 g/mol |
IUPAC Name |
N'-hydroxy-2-(trifluoromethyl)benzenecarboximidamide |
InChI |
InChI=1S/C8H7F3N2O/c9-8(10,11)6-4-2-1-3-5(6)7(12)13-14/h1-4,14H,(H2,12,13) |
InChI Key |
PVKWCVFBDWTUAU-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C(=N\O)/N)C(F)(F)F |
SMILES |
C1=CC=C(C(=C1)C(=NO)N)C(F)(F)F |
Canonical SMILES |
C1=CC=C(C(=C1)C(=NO)N)C(F)(F)F |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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